

In-Depth Technical Guide: 2-Methylbenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbenzo[d]oxazole-5-carboxylic acid

Cat. No.: B1359678

[Get Quote](#)

CAS Number: 90322-32-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylbenzo[d]oxazole-5-carboxylic acid**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for researchers in drug discovery and organic synthesis.

Core Data Presentation

A summary of the key quantitative data for **2-Methylbenzo[d]oxazole-5-carboxylic acid** is presented below for easy reference and comparison.

Property	Value	Reference
CAS Number	90322-32-0	[1] [2]
Molecular Formula	C ₉ H ₇ NO ₃	[1]
Molecular Weight	177.16 g/mol	[2]
Melting Point	186-188 °C	[1]
Appearance	Light brown to off-white solid	[1]
Purity	≥98%	
Boiling Point (Predicted)	353.5 ± 15.0 °C	[1]
Density (Predicted)	1.38 g/cm ³	[1]
pKa (Predicted)	3.53 ± 0.30	[1]

Spectroscopic Data

While experimental spectra for **2-Methylbenzo[d]oxazole-5-carboxylic acid** are not readily available in public databases, predicted data based on its structure provides valuable guidance for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system, a singlet for the methyl group at the 2-position, and a broad singlet for the carboxylic acid proton.
- ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the benzoxazole core, and the methyl carbon.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[\[3\]](#)

Mass Spectrometry (MS) (Expected)

The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Synthesis of **2-Methylbenzo[d]oxazole-5-carboxylic acid**

A general method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.^[4] A specific, albeit general, procedure for the target molecule has been reported.^[1]

General Synthetic Procedure:

- A suitable 3-amino-4-hydroxybenzoic acid derivative is used as the starting material.
- The reaction mixture is stirred at 25 °C for 3 hours.^[1]
- Upon completion, the mixture is acidified to a pH below 7 with dilute hydrochloric acid, leading to the precipitation of a white solid.^[1]
- The solid product is collected by filtration, washed with deionized water, and dried under a vacuum.^[1]
- The crude product can be purified by silica gel column chromatography using an eluent such as a 1:1 (v/v) mixture of petroleum ether and ethyl acetate to yield the final product as a white solid.^[1]

[Click to download full resolution via product page](#)

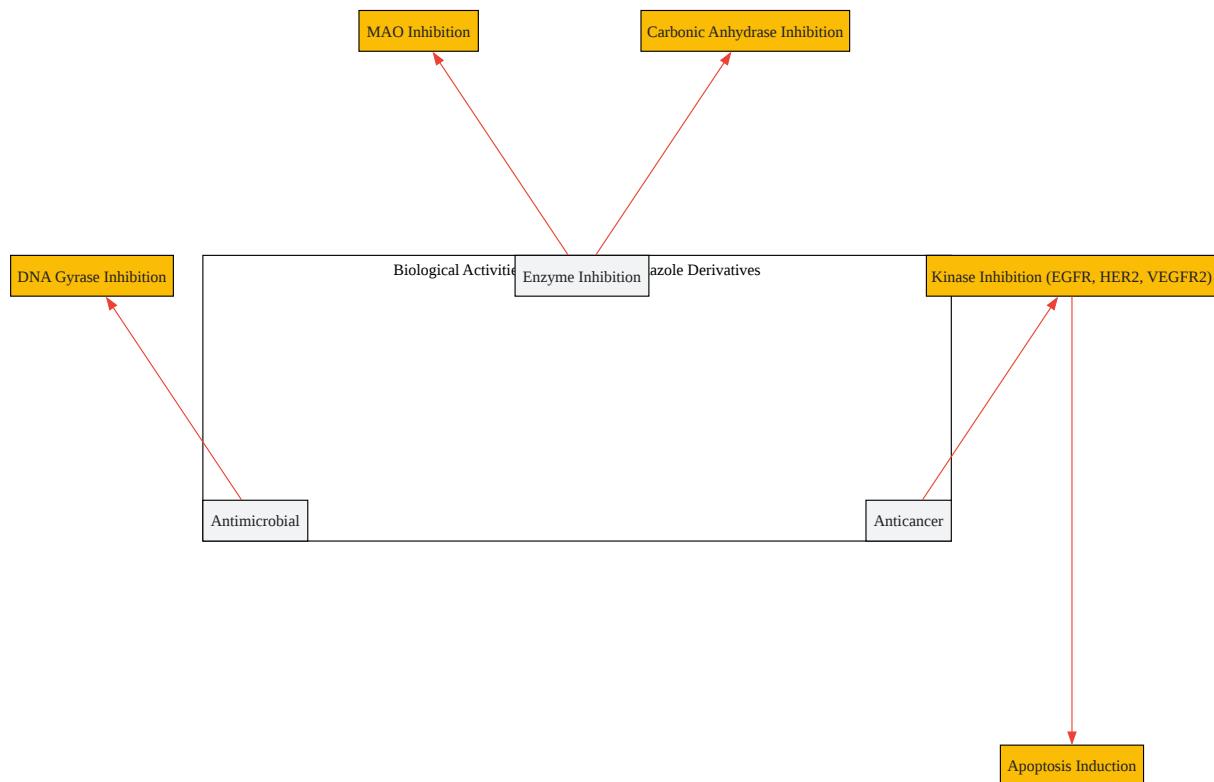
General synthesis workflow for **2-Methylbenzo[d]oxazole-5-carboxylic acid**.

Biological Activities and Potential Applications

The benzoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[\[4\]](#)[\[5\]](#)

Antimicrobial Activity:

Derivatives of benzoxazole have demonstrated potent activity against various strains of bacteria and fungi.[\[4\]](#) The mechanism of action for some 2-methylbenzoxazole derivatives is suggested to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and cell division.[\[6\]](#)


Enzyme Inhibition:

Recent studies have highlighted the potential of 2-methylbenzoxazole derivatives as inhibitors of monoamine oxidase (MAO), enzymes that are critical in the metabolism of neurotransmitters.[\[7\]](#)[\[8\]](#) This suggests a potential therapeutic application in the treatment of neuropsychiatric and neurodegenerative disorders. Specifically, certain derivatives have shown potent inhibition of both MAO-A and MAO-B isoforms.[\[8\]](#)

Additionally, 2-mercaptobenzoxazole derivatives have been identified as inhibitors of human carbonic anhydrases (hCAs), indicating a novel binding mode to the enzyme's active site.[\[9\]](#) This opens avenues for the development of selective CA inhibitors for various therapeutic applications.

Anticancer and Kinase Inhibition:

Certain 2-mercaptobenzoxazole derivatives have been synthesized and evaluated as potential multi-kinase inhibitors, demonstrating antiproliferative activity against various human cancer cell lines.[\[10\]](#) These compounds have shown inhibitory effects against key protein kinases such as EGFR, HER2, and VEGFR2, which are often dysregulated in cancer.[\[10\]](#) The proposed mechanism involves the induction of caspase-dependent apoptosis and cell cycle arrest.[\[10\]](#)

[Click to download full resolution via product page](#)

Potential biological activities and mechanisms of 2-methylbenzoxazole derivatives.

Conclusion

2-Methylbenzo[d]oxazole-5-carboxylic acid represents a versatile scaffold with significant potential for the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects. Further research into the synthesis of novel derivatives and the elucidation of their specific mechanisms of action is warranted to fully explore the therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to aid researchers in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 95-21-6: 2-Methylbenzoxazole | CymitQuimica [cymitquimica.com]
- 7. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Methylbenzo[d]oxazole-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359678#2-methylbenzo-d-oxazole-5-carboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com